molecular formula C13H20N2O2S B3329747 tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate CAS No. 630121-83-4

tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B3329747
CAS No.: 630121-83-4
M. Wt: 268.38 g/mol
InChI Key: SKKKTDLHMFDENV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate (CAS 630121-83-4) is a bicyclic compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, which enhances the compound's stability and solubility for synthetic applications, and is substituted at the 3-position with a 1,3-thiazol-2-yl heterocycle. This structure makes it a valuable building block for the synthesis of more complex molecules. The compound's research value is underscored by the broad pharmacological activities associated with thiazole derivatives, which include documented anticancer, antimicrobial, and anticonvulsant properties. Specifically, thiazole-containing compounds are studied for their role in modulating P-glycoprotein (P-gp), a critical efflux transporter associated with multidrug resistance (MDR) in cancer therapy. Research indicates that such compounds can interact with the drug-binding site of P-gp, potentially inhibiting its ATPase activity and helping to overcome resistance to chemotherapeutic agents. As a versatile synthetic intermediate, this compound serves as a crucial precursor in the development of potential pharmaceutical agents and other industrially relevant chemicals. It is characterized by techniques including NMR spectroscopy and mass spectrometry to ensure identity and purity. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-4-5-10(9-15)11-14-6-8-18-11/h6,8,10H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKKTDLHMFDENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704432
Record name tert-Butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630121-83-4
Record name tert-Butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate with structurally or functionally related piperidine-thiazole derivatives, highlighting their synthesis, properties, and applications.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Data/Findings Reference
This compound Thiazol-2-yl at C3 of piperidine; Boc protection C₁₃H₂₀N₂O₂S 280.37 g/mol Used as a precursor in drug discovery; characterized by NMR and LCMS.
tert-Butyl 4-[4-(2-phenylethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate Phenylethyl group on thiazole; Boc protection C₂₁H₂₈N₂O₂S 372.53 g/mol Chromatographically separable from dihydrothiazole derivatives; used in Process 1.2 synthesis.
tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanoylamino-pyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate Chlorophenyl and propanoylamino-pyridinyl on thiazole C₂₇H₃₁ClN₄O₃S 527.08 g/mol Potential kinase inhibitor; molecular weight confirmed via LCMS.
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole substituent at C3; Boc protection C₁₁H₁₉N₅O₂ 265.30 g/mol Antidiabetic activity (IC₅₀ = 7.12 µM); carboxylate group enhances pharmacological relevance.
tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate Formyl group on thiazole; Boc protection C₁₄H₂₀N₂O₃S 296.39 g/mol Reactive aldehyde group enables further functionalization (e.g., Schiff base formation).
tert-Butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazolone substituent at C3; Boc protection C₁₇H₂₂ClN₃O₃ 351.83 g/mol Synthesized via nitro reduction (67% yield); LCMS [M+H]+ = 325.

Key Structural and Functional Comparisons

Substituent Diversity :

  • Thiazole derivatives with aryl groups (e.g., phenylethyl or chlorophenyl in ) exhibit enhanced lipophilicity, improving membrane permeability in drug candidates.
  • Electron-withdrawing groups (e.g., formyl in ) increase reactivity for downstream modifications, while tetrazole () introduces hydrogen-bonding capacity for target binding.

Synthetic Routes: Most compounds are synthesized via nucleophilic substitution (e.g., tert-butyl 3-((7-chloro-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate in ) or cyclization reactions (e.g., benzimidazolone formation in ). Chromatographic purification (e.g., silica gel in ) is critical for isolating Boc-protected intermediates.

Biological Relevance: Thiazole-containing derivatives (e.g., ) are prevalent in kinase inhibitor development due to sulfur’s role in π-stacking interactions.

Biological Activity

The compound tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate is a thiazole-containing derivative that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.

  • IUPAC Name : this compound
  • Molecular Formula : C14H22N2O3S
  • Molecular Weight : 298.401 g/mol

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various thiazole-based compounds that were tested for their cytotoxic effects on different cancer cell lines. The results showed that certain thiazoles displayed potent antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Summary of Anticancer Activity in Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound 1Jurkat (T-cell)<10
Compound 2HT-29 (Colon)<15
Compound 3A-431 (Skin)<20

2. Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. A specific investigation into the antibacterial effects of thiazole compounds revealed that they exhibited activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been documented in several studies. One notable study demonstrated that specific thiazole derivatives effectively reduced seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .

Table 2: Anticonvulsant Activity of Thiazole Compounds

CompoundModel UsedEfficacy (%)Reference
Compound APTZ-induced seizures100% protection
Compound BMaximal electroshockSignificant reduction

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized a series of thiazole derivatives, including this compound, assessing their interaction with P-glycoprotein (P-gp), a critical factor in drug resistance in cancer therapy. The compound showed preferential binding to P-gp, enhancing its potential efficacy in overcoming drug resistance .

Case Study 2: In Vivo Studies

In vivo studies conducted on murine models demonstrated that the administration of thiazole derivatives led to a significant reduction in tumor volume without observable side effects. This suggests a favorable safety profile and therapeutic window for these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the thiazole ring and piperidine backbone significantly influence biological activity. Substituents at specific positions on the thiazole moiety can enhance potency against various targets, including cancer cells and pathogens .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring. A general approach includes:

  • Cyclization : Reacting thiourea derivatives with α-halo ketones or esters to form the thiazole core .
  • Piperidine Functionalization : Introducing the tert-butyl carbamate group via Boc protection of the piperidine nitrogen, often using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
  • Coupling Reactions : Connecting the thiazole moiety to the piperidine ring through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) . Example reagents: Boc anhydride, LiAlH4 (for reductions), and palladium catalysts for cross-coupling .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the structure, focusing on thiazole proton signals (δ 7.5–8.5 ppm) and tert-butyl group signals (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches (~1680–1720 cm<sup>-1</sup>) from the Boc group .

Q. What safety precautions are recommended when handling this compound?

Based on analogous tert-butyl piperidine derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols .
  • Emergency Measures : Ensure access to eye wash stations and emergency showers .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures .
  • 2D NMR Techniques : Use HSQC, HMBC, or NOESY to assign ambiguous peaks and confirm connectivity .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) provides unambiguous structural confirmation .

Q. What strategies optimize the yield of thiazole ring formation in this compound?

  • Reagent Selection : Use H2O2 or KMnO4 for controlled oxidation of thiol intermediates to thiazoles .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Catalysis : Transition-metal catalysts (e.g., CuI) improve regioselectivity in heterocycle formation .

Q. How does the tert-butyl group influence reactivity in further derivatization?

  • Steric Effects : The bulky tert-butyl group slows nucleophilic attacks on the piperidine nitrogen, requiring harsh conditions (e.g., TFA) for Boc deprotection .
  • Solubility : Enhances solubility in organic solvents (e.g., dichloromethane), facilitating purification by column chromatography .
  • Stability : Protects the amine during multi-step syntheses, preventing unwanted side reactions .

Data Contradiction Analysis

Q. How to address discrepancies in melting point data across studies?

  • Purity Assessment : Re-crystallize the compound and compare DSC (Differential Scanning Calorimetry) thermograms .
  • Polymorphism Screening : Test crystallization conditions (solvent, cooling rate) to identify stable polymorphs .

Q. Why might HPLC purity assays conflict with NMR integration results?

  • HPLC Method Calibration : Ensure UV detector wavelength aligns with the compound’s λmax (e.g., 254 nm for thiazoles) .
  • NMR Solvent Artifacts : Confirm that residual solvents (e.g., DMSO) do not overlap with target peaks .

Research Applications

Q. What role does the thiazole moiety play in biological activity?

  • Drug Design : The thiazole ring mimics peptide bonds, enhancing binding to enzymes/receptors (e.g., kinase inhibitors) .
  • Metal Coordination : Sulfur and nitrogen atoms in thiazoles enable chelation of metal ions, useful in catalysis or imaging .

Q. How is this compound utilized in medicinal chemistry pipelines?

  • Intermediate Synthesis : Serves as a scaffold for derivatization (e.g., introducing fluorinated groups via electrophilic substitution) .
  • SAR Studies : Modifications to the piperidine or thiazole rings are tested for improved pharmacokinetics (e.g., logP, metabolic stability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate
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tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate

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